molecular formula C6H8S2 B14697939 2-[(Methylsulfanyl)methyl]thiophene CAS No. 22906-17-8

2-[(Methylsulfanyl)methyl]thiophene

Cat. No.: B14697939
CAS No.: 22906-17-8
M. Wt: 144.3 g/mol
InChI Key: SXBFKTWZWIHXOY-UHFFFAOYSA-N
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Description

Thiophene, 2-[(methylthio)methyl]- is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. It is a derivative of thiophene, which is known for its aromatic properties and is commonly used in various chemical and industrial applications. The presence of the methylthio group at the 2-position of the thiophene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene, 2-[(methylthio)methyl]- can be synthesized through several methods. Another method involves the vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide .

Industrial Production Methods

In industrial settings, the production of thiophene, 2-[(methylthio)methyl]- often involves the use of catalytic processes to ensure high yields and purity. The vapor-phase dehydrogenation method is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-[(methylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the methylthio group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Thiophene, 2-[(methylthio)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2-[(methylthio)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2-[(methylthio)methyl]- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

22906-17-8

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

IUPAC Name

2-(methylsulfanylmethyl)thiophene

InChI

InChI=1S/C6H8S2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3

InChI Key

SXBFKTWZWIHXOY-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=CS1

Origin of Product

United States

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